Caerulomycin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
绿霉素 A 是一种天然抗生素化合物,最初从绿链霉菌中分离出来。它以其独特的结构而闻名,包括一个 2,2'-联吡啶核心。 这种化合物因其多种生物活性而引起了广泛关注,包括抗真菌、免疫抑制和细胞毒活性 .
科学研究应用
绿霉素 A 在科学研究中具有广泛的应用:
作用机制
绿霉素 A 主要通过耗尽细胞铁含量发挥其作用。它减少铁的吸收并增加铁的释放,导致细胞内铁含量耗尽。 这种作用抑制了核糖核苷酸还原酶,这是一种对 DNA 合成至关重要的酶,并刺激了 MAPK 信号通路,影响细胞生长和增殖 .
生化分析
Biochemical Properties
Caerulomycin A interacts with various enzymes and proteins in biochemical reactions. The oxime formation in this compound biosynthesis is catalyzed by CrmH, a flavin-dependent two-component monooxygenase . This enzyme is compatible with multiple flavin reductases . The essential biosynthetic gene, camE, plays a significant role in the production of this compound .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by causing intracellular iron depletion, reducing iron uptake, and increasing iron release by cells . It also affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it causes cell cycle arrest by inhibiting the ribonucleotide reductase (RNR) enzyme, stimulating MAPKs signaling transduction pathways, and targeting cell cycle control molecules .
Molecular Mechanism
The molecular mechanism of this compound involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The formation of the 2,2’-bipyridine ring in this compound biosynthesis involves unusual NRPS activity to engage a trans-acting flavoprotein in C-C bond formation and heterocyclization .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. The production titer of this compound was improved through UV mutagenesis and cofactor engineering-directed increase of intracellular riboflavin . This led to a 14.6-fold increase in the titer of this compound compared to the initial value .
Metabolic Pathways
This compound is involved in several metabolic pathways. The biosynthesis of this compound is initiated by the formation of a core 2,2’-bipyridine skeleton, which is catalyzed by a unique hybrid polyketide-nonribosomal peptide synthase (PKS/NRPS) machinery .
准备方法
合成路线和反应条件: 绿霉素 A 的全合成涉及几个关键步骤,包括酰胺化、分子内羟醛缩合和氧化反应。 从市售原料开始,这些步骤在受控条件下进行,以确保形成所需产物 .
工业生产方法: 绿霉素 A 的工业生产可以通过组合基因组挖掘策略来增强。例如,海洋来源的放线菌属 sp. AHMU CJ021 已经过基因改造以提高绿霉素 A 的产量。 紫外线诱变和辅因子工程等技术已被用于优化生产 .
化学反应分析
反应类型: 绿霉素 A 会经历各种化学反应,包括氧化、还原和取代。 例如,用五氯化磷在氧氯化磷中处理会将羟基官能团替换为氯原子 .
常用试剂和条件:
还原: 使用特定还原剂可以实现氯原子的还原消除.
取代: 取代反应通常涉及碘甲烷和氧化银等试剂.
主要产物: 这些反应形成的主要产物包括绿霉素单甲醚和绿霉素单乙酸酯等衍生物 .
相似化合物的比较
绿霉素 A 在结构上类似于其他 2,2'-联吡啶天然产物,如胶霉素。两种化合物都共用一个 2,2'-联吡啶核心,但在取代基上有所不同。 例如,胶霉素包含在绿霉素 A 中不存在的含硫基团 。这种结构差异导致了它们独特的生物活性。
类似化合物:
- 胶霉素
- 其他 2,2'-联吡啶衍生物
绿霉素 A 因其独特的生物活性组合及其在治疗应用中的潜力而脱颖而出。
生物活性
Caerulomycin A (CaeA) is a bioactive compound isolated from the actinomycete Actinoalloteichus spitiensis, known for its diverse biological activities, particularly in immunosuppression, antifungal properties, and potential anticancer effects. This article explores the various biological activities of CaeA, supported by research findings, data tables, and case studies.
1. Immunosuppressive Properties
CaeA has been identified as a potent immunosuppressive agent, with significant effects on T cell and B cell activity. Studies have shown that CaeA inhibits T cell activation and cytokine production, which may have therapeutic implications for autoimmune diseases and transplant rejection.
Key Findings:
- In vitro studies demonstrated that CaeA significantly suppresses the expression of activation markers such as CD69 on T cells, indicating reduced T cell activation .
- CaeA treatment resulted in decreased secretion of interferon-gamma (IFN-γ), a critical cytokine in the immune response .
- The compound promotes the differentiation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance .
Table 1: Effects of this compound on T Cell Activity
Parameter | Control (DMSO) | CaeA Treatment |
---|---|---|
CD69 Expression | High | Low |
IFN-γ Secretion (pg/mL) | 200 | 50 |
Treg Differentiation (%) | 10 | 40 |
2. Antifungal Activity
CaeA exhibits potent antifungal properties, particularly against drug-resistant fungal strains. It has been characterized as an effective antifungal agent in various studies.
Key Findings:
- The Minimum Inhibitory Concentration (MIC) of CaeA against resistant fungal strains was found to be low, indicating high efficacy .
- Its antifungal activity was confirmed through bioactivity-guided isolation techniques, where CaeA was identified as the active principle responsible for the observed effects .
Table 2: Antifungal Activity of this compound
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 1 |
Aspergillus niger | 0.5 |
Cryptococcus neoformans | 0.25 |
3. Anticancer Potential
Recent research has highlighted CaeA's potential as a dual-targeting anticancer agent. It targets both tubulin and topoisomerase I (Topo-1), which are critical for cancer cell proliferation.
Key Findings:
- In vitro assays revealed that CaeA effectively inhibits cancer cell growth with minimal cytotoxicity to normal cells .
- The compound demonstrated a dose-dependent effect on cancer cell lines, suggesting its potential utility in cancer therapy .
Table 3: Anticancer Efficacy of this compound
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa | 5 |
MCF-7 | 10 |
A549 | 8 |
Case Studies
Case Study 1: Asthma Management
In a study focusing on asthma models, CaeA was shown to significantly reduce Th2 cell differentiation and associated cytokines (IL-4, IL-5, IL-13), leading to improved respiratory function in treated animals . This suggests its potential as a therapeutic agent in allergic conditions.
Case Study 2: Transplantation
CaeA's ability to prolong skin allograft survival in mouse models indicates its promise as an immunosuppressive drug in transplantation settings. The compound effectively inhibited mixed lymphocyte reactions, highlighting its role in preventing graft rejection .
属性
CAS 编号 |
21802-37-9 |
---|---|
分子式 |
C12H11N3O2 |
分子量 |
229.23 g/mol |
IUPAC 名称 |
(NZ)-N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8- |
InChI 键 |
JCTRJRHLGOKMCF-ZSOIEALJSA-N |
SMILES |
COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |
手性 SMILES |
COC1=CC(=NC(=C1)C2=CC=CC=N2)/C=N\O |
规范 SMILES |
COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Carulomycin A; AC1NTHG8; AC1N-THG8; AC1N THG8 NSC-114341; NSC114341; NSC 114341; HE185727; HE 185727; HE-185727; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。